molecular formula C9H8N2O2 B2797578 1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1251165-53-3

1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Numéro de catalogue: B2797578
Numéro CAS: 1251165-53-3
Poids moléculaire: 176.175
Clé InChI: BPPWMLACXOQJNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1251165-53-3) is a high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its primary research value lies in its role as a critical scaffold in the development of kinase inhibitors. Specifically, derivatives based on this core structure have been explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are attractive targets in cancer therapy due to their role in cell proliferation and survival . Furthermore, this chemical scaffold has been investigated in the context of Janus Kinase 3 (JAK3) inhibition, with structure-activity relationship (SAR) studies demonstrating that substitutions on the core structure can drastically improve inhibitory activity, highlighting its utility in immunomodulatory drug development . The mechanism of action for its derivatives typically involves highly targeted molecular interactions. For example, as an FGFR inhibitor, related compounds bind to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signal transduction, thereby disrupting pathways involved in cell proliferation, migration, and survival . This compound is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7(9(12)13)5-6-3-2-4-10-8(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPWMLACXOQJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives .

Applications De Recherche Scientifique

1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of fibroblast growth factor receptors, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making it a valuable compound in cancer research .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers and Homologs
Compound Name Structure Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Nitrogen in pyridine ring shifted to position 3 C₈H₆N₂O₂ 162.15 Lower lipophilicity; used in antiviral agents 800401-71-2
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Carboxylic acid at position 3 C₉H₈N₂O₂ 176.17 Antiproliferative activity in cancer studies 171919-37-2
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Ethyl group at 1-position; pyridine ring position 3 C₁₀H₁₀N₂O₂ 190.20 Enhanced metabolic stability 1394175-20-2

Key Observations :

  • Lipophilicity : Methylation at the 1-position (target compound) increases lipophilicity (logP ≈ 1.2) compared to unmethylated analogs (logP ≈ 0.5), improving membrane permeability .
  • Acidity : The 2-carboxylic acid group (pKa ~3.5) is more acidic than 3-substituted analogs (pKa ~4.2) due to resonance stabilization differences, influencing salt formation and solubility .
Heterocyclic Replacements
Compound Name Core Structure Change Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
Thieno[2,3-b]pyridine-2-carboxylic acid Pyrrole ring replaced with thiophene C₈H₅NO₂S 179.19 Higher metabolic stability; used in kinase inhibitors 59944-76-2
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid Thiophene core with amino/methyl groups C₁₀H₁₁N₂O₂S 223.27 Potent CDK1 modulation; antiproliferative N/A

Key Observations :

  • Electronic Effects: Thieno analogs exhibit reduced hydrogen-bonding capacity compared to pyrrolo derivatives, altering target binding .
  • Bioactivity: Thieno[2,3-b]pyridine-2-carboxylic acid derivatives show enhanced kinase selectivity but lower aqueous solubility (logS ≈ -3.1 vs. -2.5 for pyrrolo analogs) .
Halogenated and Functionalized Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chlorine at position 5 C₈H₅ClN₂O₂ 196.59 Enhanced electrophilicity; antibiotic potential 800401-62-1
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy at position 5 C₉H₈N₂O₃ 192.17 Improved solubility; CNS drug candidate N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine increases reactivity in nucleophilic substitution but may elevate toxicity .
  • Methoxy Groups : Enhance solubility (logS ≈ -2.0) but reduce blood-brain barrier penetration compared to methylated analogs .

Activité Biologique

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1251165-53-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H8N2O2C_9H_8N_2O_2 and a molecular weight of 176.18 g/mol. Its structure consists of a pyrrole ring fused to a pyridine ring, contributing to its unique chemical behavior.

PropertyValue
Molecular FormulaC9H8N2O2C_9H_8N_2O_2
Molecular Weight176.18 g/mol
CAS Number1251165-53-3
IUPAC NameThis compound

Pharmacological Properties

Recent studies have highlighted the compound's role as a selective phosphodiesterase 4B (PDE4B) inhibitor. PDE4B is implicated in various inflammatory processes, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

A study reported that derivatives of this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS) . This suggests potential anti-inflammatory properties.

The mechanism by which this compound exerts its effects involves binding to the active site of PDE4B, leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels can modulate inflammatory responses and promote relaxation in airway smooth muscle cells.

Study on PDE4B Inhibition

In a study evaluating the structure-activity relationship (SAR) of various derivatives, it was found that certain modifications to the pyrrolo[2,3-b]pyridine scaffold enhanced potency against PDE4B. For instance, one derivative demonstrated an IC50 value of 0.48μM0.48\,\mu M, indicating strong inhibitory activity . The SAR analysis highlighted the importance of specific substituents on the pyridine ring in enhancing biological activity.

In Vivo Studies

In vivo studies have shown that compounds based on this scaffold can effectively reduce inflammation in animal models of asthma. The administration of these compounds led to a significant decrease in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .

Q & A

Basic Research Questions

What are the key synthetic strategies for preparing 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?

The synthesis typically involves cyclization of precursors using palladium-catalyzed cross-coupling reactions or acid/base-mediated cyclocondensation. For example:

  • Palladium-catalyzed routes : Cyclization of halogenated intermediates (e.g., brominated pyridine derivatives) with methylamine under inert conditions yields the pyrrolopyridine core .
  • Hydrolysis of esters : Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediates can be hydrolyzed using NaOH (1–2 M, 60–80°C) to obtain the carboxylic acid derivative .
  • Alternative routes : Use of azide intermediates followed by thermal cyclization in diphenylether has been reported for analogous pyrrolopyridine systems .

Table 1 : Comparison of synthetic methods

MethodCatalyst/ConditionsYield (%)Reference
Pd-catalyzed cyclizationPd(PPh₃)₄, K₂CO₃, dioxane60–75
Ester hydrolysisNaOH (1M), reflux85–90
Azide cyclizationDiphenylether, 180°C70–80

How is structural characterization performed for this compound?

  • X-ray crystallography : Resolves the planar pyrrolopyridine core and confirms substituent positions (e.g., methyl and carboxylic acid groups). Centrosymmetric dimers linked via N–H⋯O hydrogen bonds are common .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets (~δ 2.5–3.0 ppm). Aromatic protons in the pyrrolopyridine ring resonate between δ 7.0–8.5 ppm .
    • ¹³C NMR : Carboxylic acid carbons appear at ~δ 165–170 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .

What purification techniques are effective for isolating this compound?

  • Ion-exchange chromatography : Separates carboxylic acid derivatives from ester precursors using resins like Dowex-50 .
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, particularly for X-ray studies .
  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) removes unreacted starting materials .

Advanced Research Questions

How can regioselective functionalization of the pyrrolopyridine core be achieved?

  • Bromination : Electrophilic substitution at the 5-position using Br₂ in acetic acid introduces bromine, enabling Suzuki-Miyaura cross-coupling for further derivatization .
  • Esterification : Carboxylic acid groups can be selectively esterified with ethanol/H₂SO₄ to protect the acid during subsequent reactions .
  • N-methylation : NaH/MeI in THF selectively methylates the pyrrole nitrogen without affecting the pyridine ring .

Challenge : Competing reactions at the 3- and 5-positions require careful control of temperature and stoichiometry .

What structure-activity relationships (SAR) have been explored for derivatives of this compound?

  • Anticancer activity : 5-Bromo derivatives show enhanced kinase inhibition (IC₅₀ < 1 µM in EGFR models) compared to non-halogenated analogs .
  • Solubility optimization : Methyl-to-ethyl ester substitution improves logP by 0.5 units, enhancing membrane permeability .
  • Carboxylic acid bioisosteres : Replacement with tetrazoles maintains target binding while improving metabolic stability .

Table 2 : SAR trends for key derivatives

SubstituentActivity (IC₅₀)Solubility (mg/mL)Reference
5-Bromo0.8 µM0.12
1-Methyl, 2-COOH2.5 µM0.08
2-Tetrazole1.2 µM0.25

How can computational modeling guide the design of analogs?

  • Docking studies : The carboxylic acid group forms hydrogen bonds with Lys50 in EGFR’s ATP-binding pocket. Modifications disrupting this interaction reduce potency .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromine prefers the 5-position due to lower activation energy) .
  • MD simulations : Reveal that N-methylation reduces conformational flexibility, stabilizing target binding .

How should contradictory solubility data be resolved?

  • pH-dependent solubility : The carboxylic acid group causes pH-dependent solubility (e.g., 0.1 mg/mL at pH 7.4 vs. 5.0 mg/mL at pH 2.0). Buffer selection during assays is critical .
  • Counterion effects : Sodium salts exhibit 3x higher solubility than free acid forms in aqueous media .
  • Co-solvent systems : DMSO (10–20%) or PEG-400 improves solubility for in vitro testing without precipitation .

What stability considerations apply to this compound under experimental conditions?

  • Thermal stability : Decomposition occurs above 150°C; store at RT in inert atmospheres .
  • Photostability : UV light induces ring-opening; use amber vials for long-term storage .
  • Hydrolytic stability : Esters hydrolyze rapidly in basic conditions (t₁/₂ < 1 hr at pH 9), requiring neutral buffers during biological assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.